molecular formula C9H11NO3S B2443342 methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate CAS No. 1372985-72-2

methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate

Cat. No.: B2443342
CAS No.: 1372985-72-2
M. Wt: 213.25
InChI Key: ITTZDJCMEFPZTN-UHFFFAOYSA-N
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Description

Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate is a heterocyclic compound with a molecular formula of C9H11NO3S and a molecular weight of 213.26 g/mol . This compound is known for its unique structure, which combines elements of thieno and pyran rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of a catalyst such as ammonium acetate . The reaction is usually carried out in refluxing ethanol, resulting in high yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including anticancer and antimicrobial activities . Additionally, it is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate can be compared with other similar compounds, such as 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

methyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-12-8(11)6-5-3-2-4-13-9(5)14-7(6)10/h2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTZDJCMEFPZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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